

An In-depth Technical Guide to Bis-PEG14-acid: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *Bis-PEG14-acid*

Cat. No.: *B1192366*

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This technical guide provides a comprehensive overview of **Bis-PEG14-acid**, a homobifunctional crosslinker integral to modern bioconjugation and drug development. Aimed at researchers, scientists, and professionals in the field, this document details its chemical structure, physicochemical properties, and its application in modifying proteins and other molecules.

Introduction

Bis-PEG14-acid is a polyethylene glycol (PEG) derivative characterized by two terminal carboxylic acid groups. The molecule features a 14-unit PEG spacer, which imparts significant hydrophilicity to the structures it is incorporated into. This property is highly advantageous in biomedical research, as it can enhance the solubility and stability of conjugated biomolecules, reduce aggregation, and minimize immunogenicity. The terminal carboxylic acids can be readily activated to react with primary and secondary amines, forming stable amide bonds, making it a versatile tool for crosslinking and PEGylation.

Chemical Structure and Properties

Bis-PEG14-acid, systematically named 4,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradeca-oxahexatetracontanedioic acid, is a linear polymer with a defined structure. The presence of the flexible, hydrophilic PEG chain is a key determinant of its chemical behavior and utility.

Table 1: General Chemical Properties of **Bis-PEG14-acid**

Property	Value	Source(s)
Chemical Formula	C32H62O18	[1][2]
Molecular Weight	~734.8 g/mol	[1][2][3][4]
CAS Number	51178-68-8	[3][5]
IUPAC Name	4,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecaoxahexatetracontanedioic acid	[1][2]
Appearance	White to off-white solid or liquid mixture	[6]
Purity	Typically ≥95% or ≥98%	[2][3][5]

Table 2: Physicochemical Properties of **Bis-PEG14-acid**

Property	Value/Information	Source(s)
Solubility	Soluble in water (may require sonication for high concentrations), DMSO, DMF, and DCM.	[2][6][7]
pKa of Carboxylic Acids	Approximately 4-5	[8]
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry, dark environment.	[2]

Applications in Bioconjugation

The primary application of **Bis-PEG14-acid** lies in its ability to act as a crosslinking agent. The terminal carboxylic acid groups are reactive towards amine-containing molecules, a common functional group in proteins and peptides. This reactivity is typically harnessed through activation with carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in

the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a more stable amine-reactive NHS ester, which then efficiently reacts with primary amines to form a robust amide bond.[5]

This chemistry is central to:

- **PEGylation of Proteins and Peptides:** The covalent attachment of the PEG chain can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This includes increased solubility and stability, protection from proteolytic degradation, and reduced immunogenicity.[5]
- **Development of Antibody-Drug Conjugates (ADCs):** The hydrophilic PEG spacer can be used to link cytotoxic drugs to antibodies, improving the solubility and stability of the resulting ADC.[1][2]
- **PROTACs:** **Bis-PEG14-acid** can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6]
- **Surface Modification:** It is used to modify surfaces like nanoparticles and beads to reduce non-specific protein binding and enhance biocompatibility.[5]

Experimental Protocols

The following are detailed protocols for the use of Bis-PEG-acid linkers in protein conjugation. These protocols, while described for a similar compound, are directly applicable to **Bis-PEG14-acid**.

Two-Step EDC/NHS Activation and Protein Conjugation

This protocol is recommended for better control over the conjugation reaction by separating the activation of the linker from the conjugation to the protein.

Materials:

- **Bis-PEG14-acid**
- Protein of interest

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
- Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting columns for purification

Procedure:

- Reagent Preparation:
 - Allow **Bis-PEG14-acid**, EDC, and NHS to equilibrate to room temperature before opening.
 - Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.
 - Dissolve the protein in the Conjugation Buffer at a known concentration.
 - Dissolve **Bis-PEG14-acid** in the Activation Buffer.[\[1\]](#)
- Activation of **Bis-PEG14-acid**:
 - In a microcentrifuge tube, add the desired molar amount of **Bis-PEG14-acid**.
 - Add a 2-5 fold molar excess of EDC and NHS to the **Bis-PEG14-acid** solution.
 - Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.[\[1\]](#)
- Conjugation to Protein:
 - Immediately add the activated **Bis-PEG14-acid** solution to the protein solution.

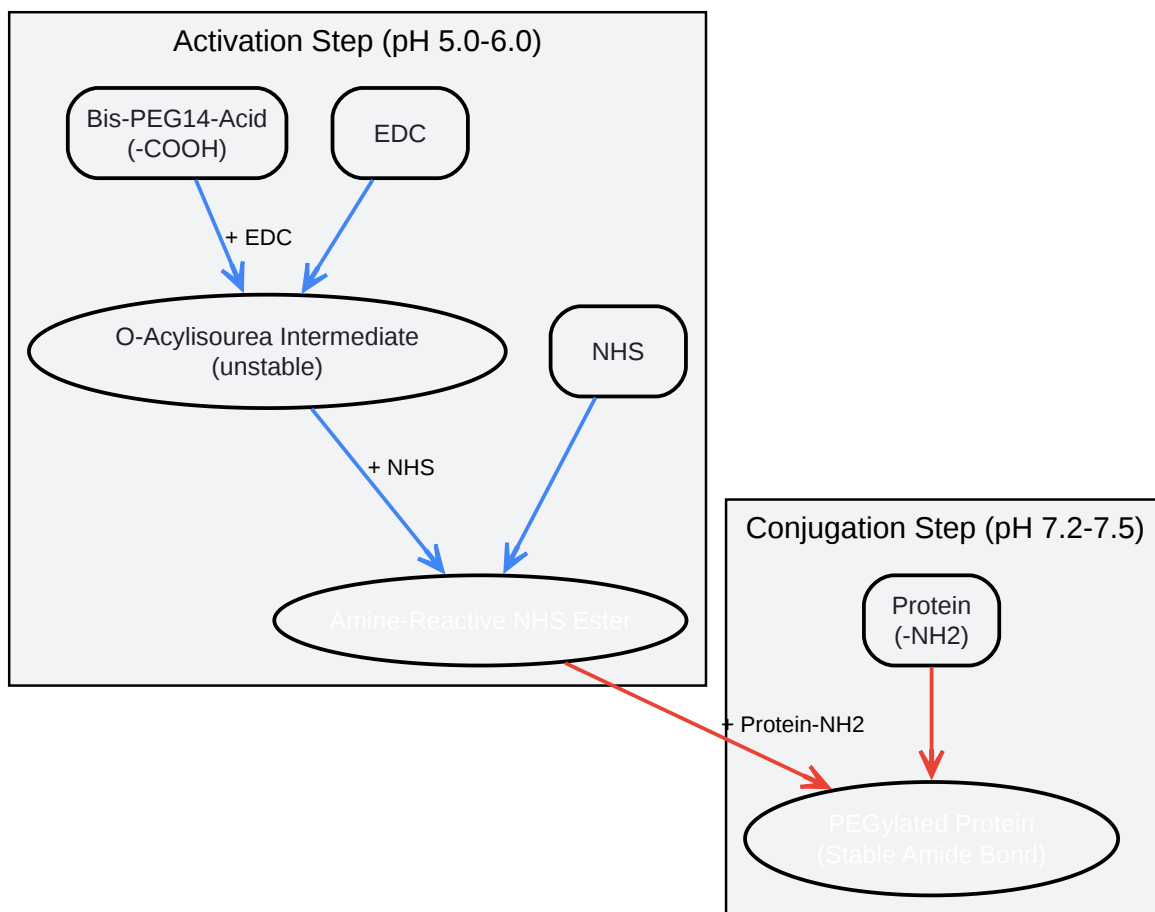
- Ensure the final pH of the reaction mixture is between 7.2 and 7.5.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[\[1\]](#)
- Quenching the Reaction:
 - Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
 - Incubate for 15 minutes at room temperature.[\[1\]](#)
- Purification:
 - Remove excess PEG linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.[\[1\]](#)

Characterization of the Conjugate

- SDS-PAGE Analysis: Successful conjugation can be confirmed by an increase in the apparent molecular weight of the protein on an SDS-PAGE gel compared to the unmodified protein.[\[1\]](#)
- Mass Spectrometry: MALDI-TOF mass spectrometry can be used to determine the extent of PEGylation.

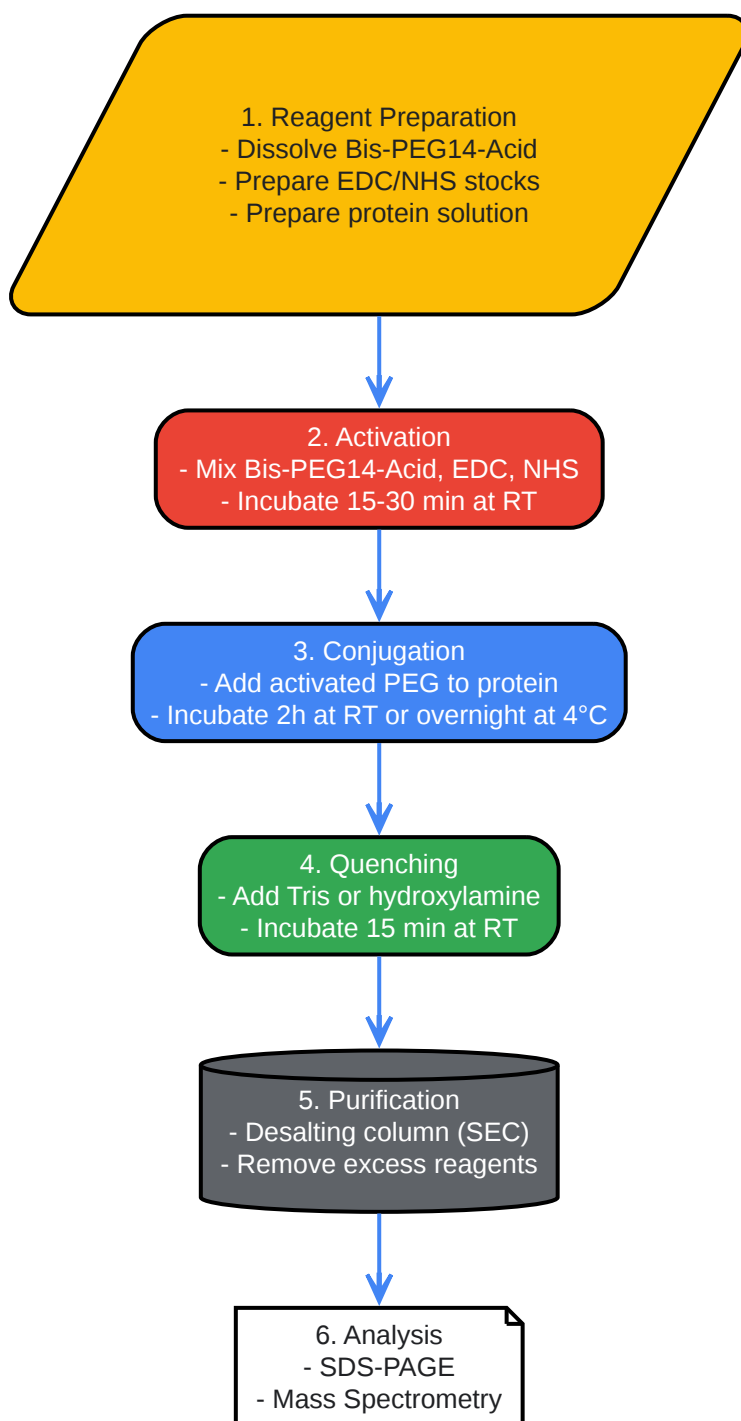
Visualizing the Process

The following diagrams illustrate the chemical reaction and the experimental workflow for protein conjugation using **Bis-PEG14-acid**.



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Caption: EDC/NHS activation chemistry for **Bis-PEG14-acid** conjugation.



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Caption: Experimental workflow for protein conjugation with **Bis-PEG14-acid**.

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